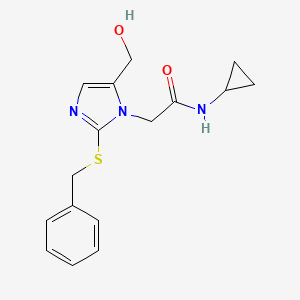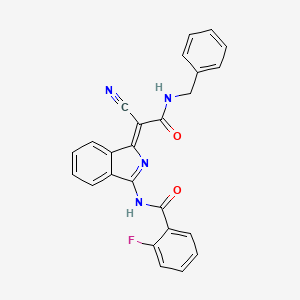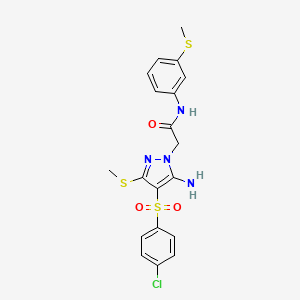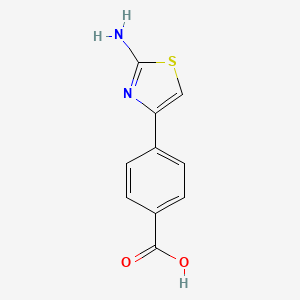![molecular formula C17H21FN4O2 B2464980 2-[[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]-methylamino]-N-(3-fluorophenyl)acetamide CAS No. 949351-41-1](/img/structure/B2464980.png)
2-[[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]-methylamino]-N-(3-fluorophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-[[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]-methylamino]-N-(3-fluorophenyl)acetamide” has a molecular formula of C17H21FN4O2. It has an average mass of 332.373 Da and a monoisotopic mass of 332.164856 Da .
Molecular Structure Analysis
The molecular structure of this compound is based on its molecular formula, C17H21FN4O2 . The structure likely includes a cyclopentyl ring, a fluorophenyl group, and various functional groups including amine, amide, and nitrile groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as melting point, boiling point, solubility, and stability, are not provided in the search results .Aplicaciones Científicas De Investigación
Ketamine Derivatives for Anesthetic Use
Research on ketamine derivatives, such as the development of a novel fluoroderivative, demonstrates the ongoing interest in modifying known compounds to improve their pharmacological profiles. For example, a study on the synthesis of 2-(2-Fluorophenyl)-2-methylamino-Cyclohexanone, a new ketamine derivative, aimed at improving the effective dose and recovery time in comparison to ketamine. This research underscores the potential of chemical derivatives in enhancing anesthetic drugs (Moghimi et al., 2014).
Antimicrobial Applications
Compounds derived from cyanoacetamide, a structural component related to the query compound, have been explored for their antimicrobial properties. For instance, studies have synthesized new heterocyclic substances with promising antimicrobial activities against a variety of bacteria and yeast. Such research highlights the utility of these compounds in addressing microbial resistance and developing new antimicrobial agents (Behbehani et al., 2011).
Synthesis of Heterocyclic Compounds
The synthetic versatility of compounds containing cyanoacetamide moieties allows for the creation of diverse heterocyclic structures with potential biological activity. For example, the synthesis of novel thiazole, pyridone, and pyrazole derivatives bearing a sulfonamide moiety has been investigated for their antimicrobial efficacy. Such studies demonstrate the potential of these compounds in drug discovery and development (Darwish et al., 2014).
Fluorescent Chemosensors
Chemical derivatives have also been explored for their application in the development of fluorescent chemosensors. A study on a simple “off–on fluorescence type” chemosensor for Zn2+ detection showcases the potential of these compounds in environmental monitoring and biological research. The ability to detect and quantify metal ions in living cells and water samples underscores the utility of such compounds in analytical chemistry (Park et al., 2015).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
2-[[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]-methylamino]-N-(3-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN4O2/c1-22(10-15(23)20-14-6-4-5-13(18)9-14)11-16(24)21-17(12-19)7-2-3-8-17/h4-6,9H,2-3,7-8,10-11H2,1H3,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUJIXNXUXLJPLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=CC(=CC=C1)F)CC(=O)NC2(CCCC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]-methylamino]-N-(3-fluorophenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-Oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2464897.png)
![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2464898.png)
![N-(2-(6-((2-(4-chlorophenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2464900.png)

![6-{5-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-1,3,4-oxadiazol-2-yl}quinoline](/img/structure/B2464903.png)

![N-(2,3-dimethylphenyl)-2-[[2-[(3-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide](/img/structure/B2464909.png)

![3-(3-Phenylpyrazolo[1,5-a]pyrimidin-7-yl)aniline](/img/structure/B2464912.png)

![3-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-N-[(5-methyl-2-furyl)methyl]propanamide](/img/structure/B2464915.png)
![2-[4-(Methylcarbamoyl)triazol-1-yl]acetic acid](/img/structure/B2464916.png)
![N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-methoxyacetamide](/img/structure/B2464919.png)
